PARP Inhibition: Class-Level Benchmarking Against 4-Carboxamido-Benzimidazole Congeners
The patent family WO2004096793 discloses that 4-carboxamido-benzimidazoles bearing alicyclic amine substituents achieve PARP-1 IC₅₀ values in the low-nanomolar range. Representative examples demonstrate IC₅₀ values of 5–50 nM in cell-free PARP-1 enzymatic assays, with simultaneous antioxidant activity measured by DPPH radical-scavenging EC₅₀ values of 2–20 µM [1]. Although the exact IC₅₀ of the title compound is not publicly disclosed, its structural features – a direct benzimidazole-2-amide linkage and a 4-methoxyphenyl tetrahydropyran – place it within the most potent sub-series of the patent [1]. By contrast, earlier 2-phenyl-benzimidazole PARP inhibitors (e.g., EP1391457 series) typically show IC₅₀ values >100 nM and lack the dual antioxidant phenotype [2]. This positions the title compound as a member of a mechanistically differentiated, dual-activity chemotype.
| Evidence Dimension | PARP-1 enzymatic inhibition (cell-free) and DPPH radical-scavenging activity |
|---|---|
| Target Compound Data | Not disclosed for individual compound; class range: PARP-1 IC₅₀ 5–50 nM; DPPH EC₅₀ 2–20 µM |
| Comparator Or Baseline | 2-Phenyl-benzimidazole PARP inhibitors (EP1391457 series): PARP-1 IC₅₀ >100 nM; no reported antioxidant activity |
| Quantified Difference | ≥2-fold improvement in PARP-1 potency; dual PARP/antioxidant activity vs. single-mechanism comparator |
| Conditions | Cell-free PARP-1 enzymatic assay (recombinant human PARP-1); DPPH free-radical scavenging assay |
Why This Matters
For procurement decisions, a compound from a patented dual-activity chemotype offers a differentiated tool for probing PARP-dependent DNA repair and oxidative stress simultaneously, a combination not achievable with older single-mechanism PARP inhibitors.
- [1] WO2004096793A1 – New alicyclic-amine-substituted 4-carboxamido-benzimidazoles as PARP-inhibitors and antioxidants. World Intellectual Property Organization, 2004. View Source
- [2] EP1391457A – 2-Phenyl-4-carboxamido-benzimidazoles as PARP inhibitors. European Patent Office, 2003. View Source
